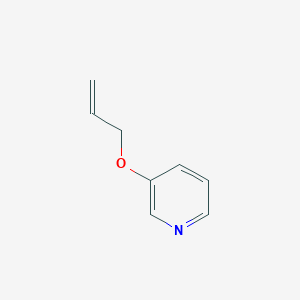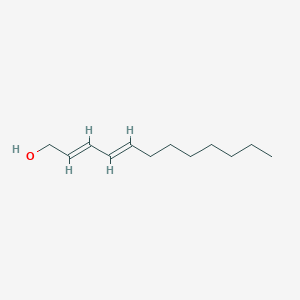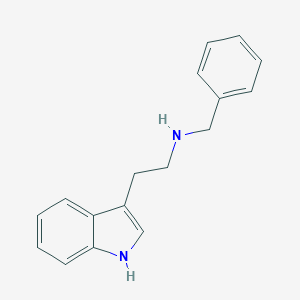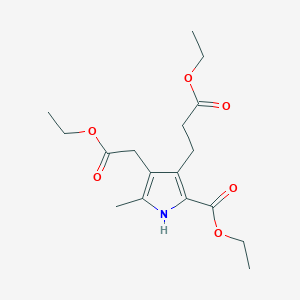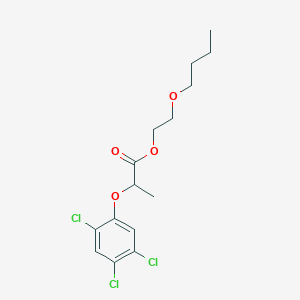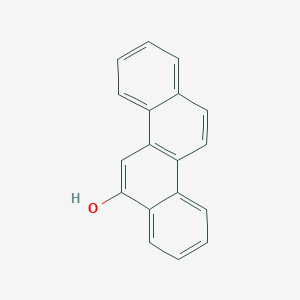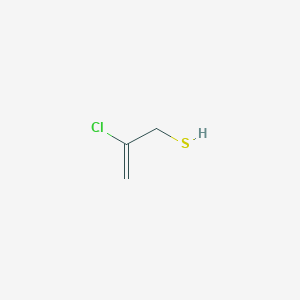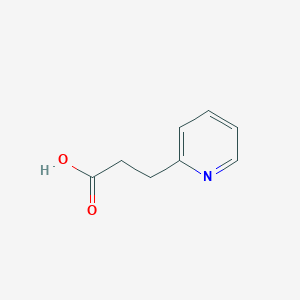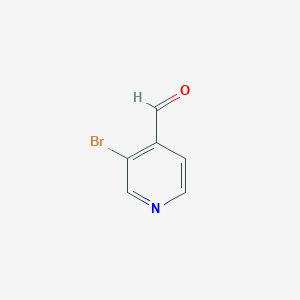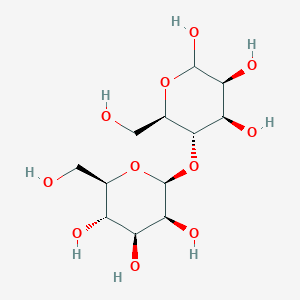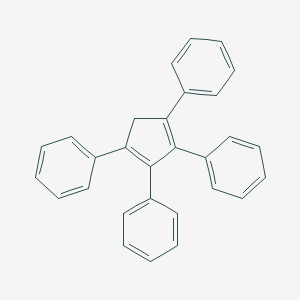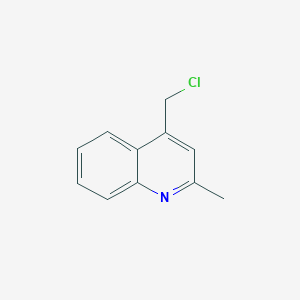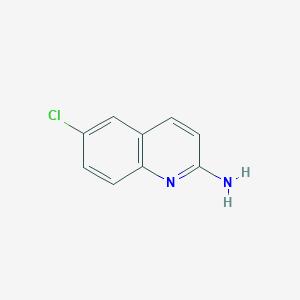
6-Chlorchinolin-2-amin
Übersicht
Beschreibung
6-Chloroquinolin-2-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloroquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
6-Chlorchinolin-2-amin: dient als wichtiges Grundgerüst in der Arzneimittelforschung aufgrund seiner strukturellen Ähnlichkeit zu Chinolin, das eine Kernstruktur in vielen pharmakologisch aktiven Verbindungen ist. Seine Derivate wurden auf ihr Potenzial zur Behandlung einer Vielzahl von Krankheiten untersucht, von Infektionskrankheiten bis hin zu Krebs .
Antimikrobielle Mittel
Die Verbindung hat sich als vielversprechendes antimikrobielles Mittel erwiesen. Modifikationen am Chinolinring, wie z. B. die Addition der 6-Chlor-2-Amin-Gruppe, können zu Verbindungen führen, die eine signifikante Aktivität gegen verschiedene grampositive und gramnegative Bakterien aufweisen .
Krebsforschung
Im Bereich der Onkologie wurden This compound-Derivate synthetisiert und auf ihre krebshemmenden Eigenschaften untersucht. Sie wurden gegen verschiedene Krebszelllinien getestet, darunter nicht-kleinzelliger Lungenkrebs, und zeigten vielversprechende Ergebnisse .
Synthese von bioaktiven Molekülen
Die Verbindung wird zur Synthese von bioaktiven Molekülen verwendet, die eine Reihe von pharmakologischen Aktivitäten gezeigt haben. Sie ist ein wichtiges Zwischenprodukt bei der Konstruktion von Molekülen mit potentiellen biologischen und pharmazeutischen Aktivitäten .
Antimalaria-Aktivität
Chinolin-Derivate, einschließlich derer, die von This compound abgeleitet sind, waren historisch bedeutsam bei der Behandlung von Malaria. Sie können die DNA-Synthese im Malariaparasiten hemmen, was zu seinem Tod führt .
Antidepressiva und Antikonvulsiva
Die Forschung hat gezeigt, dass bestimmte Chinolin-Derivate antidepressive und antikonvulsive Wirkungen aufweisen. Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die Entwicklung neuer Medikamente in diesen Kategorien .
Antiviren- und Anti-HIV-Anwendungen
Die Derivate der Verbindung werden auch auf ihre antiviralen Eigenschaften untersucht, einschließlich ihrer potenziellen Aktivität gegen HIV. Dies liegt an ihrer Fähigkeit, die virale Replikationsprozesse zu stören .
Materialwissenschaft
Über biomedizinische Anwendungen hinaus kann This compound in der Materialwissenschaft zur Synthese organischer Verbindungen verwendet werden, die Anwendungen in der Elektronik und als Katalysatoren in verschiedenen chemischen Reaktionen haben .
Wirkmechanismus
Target of Action
6-Chloroquinolin-2-amine, similar to other quinoline derivatives, is known to interact with various targetsQuinoline derivatives have been reported to interact with a variety of proteins and enzymes, playing a significant role in various biological processes .
Mode of Action
It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
It has been suggested that quinoline derivatives may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a series of 2-chloro n-substituted amino quinolines was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic 50) 294 μM .
Safety and Hazards
Biochemische Analyse
Cellular Effects
Some quinoline derivatives have been found to exhibit anticancer activities . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, a quinoline derivative, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of 29.4 μM
Molecular Mechanism
The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine . This suggests that 6-Chloroquinolin-2-amine might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
6-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBXTUXCTJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555326 | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-02-1 | |
| Record name | 6-Chloro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

